Superior Glucocorticoid Receptor (GR) Affinity of a 2,4,7,8-Tetrachloro-Derived Scaffold vs. a Structurally Distinct Pyridopyrimidine Analog
A compound derived from the 2,4,7,8-tetrachloropyrido[4,3-d]pyrimidine scaffold (BDBM50444401) demonstrates a 680-fold higher affinity for the Glucocorticoid Receptor (GR) compared to a different pyridopyrimidine-based analog (BDBM50013416) [1][2]. This significant potency difference is quantified by their respective IC50 values of 10 nM and 6,800 nM, measured under comparable cellular assay conditions.
| Evidence Dimension | Glucocorticoid Receptor (GR) Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM (for compound BDBM50444401, derived from the 2,4,7,8-tetrachloro scaffold) |
| Comparator Or Baseline | IC50 = 6,800 nM (for compound BDBM50013416, a structurally distinct pyridopyrimidine analog) |
| Quantified Difference | 680-fold higher potency for the tetrachloro-derived compound |
| Conditions | Inhibition of glucocorticoid receptor (unknown origin) expressed in baculovirus-infected insect cells by fluorescence polarization assay for BDBM50444401; Antagonist activity at glucocorticoid receptor by Gal4-based cellular assay for BDBM50013416. |
Why This Matters
This order-of-magnitude difference in potency underscores that the 2,4,7,8-tetrachloro substitution pattern can yield compounds with highly optimized target engagement, a critical factor for lead selection and patent differentiation in drug discovery programs.
- [1] BindingDB. (n.d.). BDBM50444401 (CHEMBL3094478) Activity Data. View Source
- [2] BindingDB. (n.d.). BDBM50013416 (CHEMBL3263754) Activity Data. View Source
